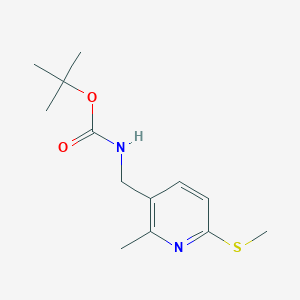

tert-Butyl ((2-methyl-6-(methylthio)pyridin-3-yl)methyl)carbamate

Description

Introduction to tert-Butyl ((2-Methyl-6-(methylthio)pyridin-3-yl)methyl)carbamate

This compound is a synthetic organic compound characterized by a pyridine core modified with methyl and methylthio substituents, coupled with a tert-butyl carbamate functional group. Its molecular architecture positions it as a subject of interest in medicinal chemistry and organic synthesis, particularly for applications requiring selective reactivity or protective group strategies.

Chemical Identity and Nomenclature

The compound’s systematic identity is defined by its International Union of Pure and Applied Chemistry (IUPAC) name: tert-butyl N-[(2-methyl-6-methylsulfanylpyridin-3-yl)methyl]carbamate . This nomenclature reflects its structural components:

- A pyridine ring substituted at positions 2 and 6 with methyl and methylthio groups, respectively.

- A methylcarbamate group attached to the pyridine’s 3-position via a methylene bridge.

- A tert-butyl moiety protecting the carbamate’s oxygen atom.

Table 1: Key Identifiers of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₂₀N₂O₂S |

| Molecular Weight | 268.38 g/mol |

| CAS Registry Number | 1355225-19-2 |

| Synonyms | (2-Methyl-6-methylsulfanyl-pyridin-3-ylmethyl)-carbamic acid tert-butyl ester; ZINC72224068 |

The compound’s CAS registry number, 1355225-19-2 , serves as a unique identifier in chemical databases. Its synthetic accessibility and stability under standard laboratory conditions make it a practical intermediate in multi-step organic reactions.

Structural Features and Functional Group Analysis

The molecular structure of this compound integrates three critical components:

Pyridine Core Modifications

The pyridine ring is substituted at the 2-position with a methyl group (-CH₃) and at the 6-position with a methylthio group (-SCH₃). These substituents influence electronic distribution:

- The methyl group donates electron density via inductive effects, slightly activating the ring toward electrophilic substitution.

- The methylthio group, a moderate electron donor through resonance, enhances the ring’s nucleophilicity at specific positions.

Carbamate Functional Group

The tert-butyl carbamate (-OC(=O)N(H)C(CH₃)₃) group serves dual roles:

- Protective Function : The tert-butyl moiety shields the carbamate’s oxygen, preventing unwanted nucleophilic attacks during synthetic procedures.

- Steric Hindrance : Its bulky structure limits rotational freedom around the carbamate-nitrogen bond, stabilizing specific conformations.

Three-Dimensional Conformation

Computational models predict a planar pyridine ring with the methylthio group occupying an axial position to minimize steric clashes with the carbamate’s tert-butyl group. This conformation optimizes intramolecular van der Waals interactions, contributing to the compound’s crystallinity.

Historical Context of Pyridine-Carbamate Hybrid Molecules

The fusion of pyridine and carbamate motifs emerged in the late 20th century as a strategy to enhance the bioavailability and synthetic versatility of heterocyclic compounds. Key milestones include:

- 1980s : Introduction of carbamate-protected pyridines in peptide synthesis, leveraging their stability under acidic conditions.

- 2000s : Development of pyridine-carbamate hybrids as kinase inhibitors, exploiting the pyridine’s ability to coordinate metal ions in enzymatic active sites.

This compound exemplifies modern adaptations of this hybrid design, where substituent tuning (e.g., methylthio groups) aims to optimize solubility and target binding in drug discovery pipelines.

Properties

Molecular Formula |

C13H20N2O2S |

|---|---|

Molecular Weight |

268.38 g/mol |

IUPAC Name |

tert-butyl N-[(2-methyl-6-methylsulfanylpyridin-3-yl)methyl]carbamate |

InChI |

InChI=1S/C13H20N2O2S/c1-9-10(6-7-11(15-9)18-5)8-14-12(16)17-13(2,3)4/h6-7H,8H2,1-5H3,(H,14,16) |

InChI Key |

OSHSZIWXZFTFOC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=N1)SC)CNC(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((2-methyl-6-(methylthio)pyridin-3-yl)methyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable pyridine derivative. One common method involves the use of tert-butyl carbamate and a pyridine derivative in the presence of a base such as cesium carbonate (Cs2CO3) and a solvent like 1,4-dioxane . The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent, and reaction time. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((2-methyl-6-(methylthio)pyridin-3-yl)methyl)carbamate can undergo various types of chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Reduction: The pyridine ring can be reduced to a piperidine ring using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The carbamate group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

Reduction: Lithium aluminum hydride (LiAlH4)

Substitution: Nucleophiles such as amines or alcohols

Major Products Formed

Oxidation: Sulfoxides or sulfones

Reduction: Piperidine derivatives

Substitution: Carbamate derivatives with different functional groups

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its role in developing new therapeutic agents. Its structure suggests potential interactions with biological targets, making it a candidate for drug development.

Neuroprotective Effects

Recent studies have indicated that similar carbamate derivatives exhibit neuroprotective properties. For instance, compounds with structural similarities have shown the ability to inhibit amyloid-beta aggregation, a hallmark of Alzheimer’s disease. This suggests that tert-butyl ((2-methyl-6-(methylthio)pyridin-3-yl)methyl)carbamate could be explored for neurodegenerative disease treatments .

Enzyme Inhibition

Compounds in the same class have demonstrated inhibition of enzymes such as acetylcholinesterase and β-secretase, which are crucial in the pathology of Alzheimer’s disease. The inhibition of these enzymes can lead to decreased levels of amyloid-beta peptides, thereby potentially reducing neuronal toxicity and improving cognitive function .

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of appropriate pyridine derivatives with tert-butyl carbamate under controlled conditions. Characterization methods such as NMR spectroscopy and mass spectrometry are commonly employed to confirm the structure and purity of synthesized compounds.

Neuroprotective Studies

In vitro studies have shown that compounds similar to this compound can protect astrocytes from amyloid-beta-induced toxicity by reducing inflammatory markers like TNF-α and oxidative stress levels .

Mechanism of Action

The mechanism of action of tert-Butyl ((2-methyl-6-(methylthio)pyridin-3-yl)methyl)carbamate involves its interaction with specific molecular targets and pathways. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The pyridine ring and methylthio group may also contribute to the compound’s overall biological activity by interacting with specific receptors or enzymes.

Comparison with Similar Compounds

Structural and Functional Group Variations

Substituent Position : The target compound’s methyl (C2) and methylthio (C6) groups contrast with substituents in analogues such as:

- Methylthio groups, however, are more polarizable and prone to oxidation compared to methoxy . Electron-Withdrawing Groups: Chloro (-Cl) and bromo (-Br) substituents (e.g., in CAS 1142192-48-0) reduce electron density, altering reactivity in cross-coupling reactions .

Physical and Chemical Properties

- Molecular Weight : The target compound’s calculated molecular weight (~280.37 g/mol) places it between methoxy and ethoxy analogues, reflecting the methylthio group’s intermediate size and sulfur’s atomic weight.

- Price Trends : Halogenated derivatives (e.g., chloro, bromo) and complex substituents (e.g., pivalamido) command higher prices due to synthetic complexity .

Reactivity and Stability

- Methylthio (-SMe) vs. Methoxy groups are resistant to oxidation, making them preferable for long-term storage .

- Halogenated Derivatives : Bromo and chloro substituents (e.g., CAS 1142192-48-0) enable cross-coupling reactions (e.g., Suzuki), whereas methylthio groups may participate in alkylation or oxidation pathways .

Biological Activity

Tert-Butyl ((2-methyl-6-(methylthio)pyridin-3-yl)methyl)carbamate is a compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological evaluations, and relevant research findings, including case studies and data tables that highlight its effects.

Synthesis

The synthesis of this compound involves several chemical reactions, primarily utilizing carbamate formation techniques. The process typically includes the use of various solvents and reagents to achieve the desired compound structure.

Anticancer Properties

Research has indicated that compounds similar to tert-butyl carbamates can exhibit significant anticancer properties. For example, studies have shown that derivatives of pyridine, when tested against various cancer cell lines, demonstrate notable cytotoxic effects.

Table 1: Cytotoxic Activity of Related Compounds

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| Compound A | MDA-MB-231 (Breast Cancer) | 2.43 |

| Compound B | HepG2 (Liver Cancer) | 4.98 |

| This compound | TBD | TBD |

Note: Further studies are needed to determine the specific IC50 values for this compound.

The mechanism by which this compound exerts its biological effects may involve the inhibition of microtubule assembly, a critical process in cell division and proliferation. This action can lead to apoptosis in cancer cells, as evidenced by increased caspase activity in treated cells.

Case Studies

In a recent study focusing on the biological evaluation of related compounds, it was found that certain pyridine derivatives could significantly inhibit tumor growth in vivo. The study utilized mouse models to assess the efficacy of these compounds, including variations of the tert-butyl carbamate structure.

Case Study Summary:

- Objective: Evaluate the antitumor activity of pyridine derivatives.

- Method: Administered compounds to mouse models with induced tumors.

- Results: Significant reduction in tumor size observed in treated groups compared to controls.

Research Findings

Additional research has shown that compounds with similar structures can modulate immune responses by interacting with PD-1/PD-L1 pathways. These interactions are crucial for developing immunotherapeutic agents.

Table 2: Summary of Immunomodulatory Effects

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing tert-butyl carbamate derivatives like this compound?

- Methodological Answer : The synthesis typically employs a Boc (tert-butoxycarbonyl) protection strategy. For pyridine-based carbamates, a common approach involves reacting the amine-functionalized pyridine precursor with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base like DMAP or triethylamine. Solvents such as THF or dichloromethane are used under inert conditions (N₂/Ar). Post-reaction purification via column chromatography (silica gel, hexane/EtOAc gradients) is critical to isolate the product .

- Key Considerations : Monitor reaction progress using TLC or LC-MS. Adjust equivalents of Boc anhydride based on the nucleophilicity of the amine group.

Q. Which analytical techniques are essential for characterizing this compound’s purity and structure?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry and substitution patterns. Pyridine ring protons appear downfield (δ 7.0–8.5 ppm), while tert-butyl groups resonate as singlets near δ 1.4 ppm .

- HPLC/MS : High-resolution mass spectrometry (HRMS) verifies molecular weight, and reverse-phase HPLC (C18 column, acetonitrile/water gradients) assesses purity (>95% is standard for research use) .

- Elemental Analysis : Validates empirical formula, especially for novel derivatives .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and reactions .

- Respiratory Protection : For powder handling, use NIOSH-approved N95/P2 respirators if local exhaust ventilation is insufficient .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid water contact to prevent hydrolysis .

Advanced Research Questions

Q. How does the methylthio group at the 6-position influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer :

- The methylthio (-SMe) group can act as a directing group or participate in C–S bond cleavage. For Suzuki-Miyaura couplings, replace -SMe with -B(OH)₂ via Miyaura borylation (Pd(dppf)Cl₂, B₂Pin₂, KOAc). Alternatively, oxidize -SMe to sulfone (-SO₂Me) for enhanced electrophilicity in SNAr reactions .

- Experimental Design : Compare reaction yields with/without -SMe modification. Use ¹H NMR to track substituent effects on pyridine ring electron density .

Q. What mechanistic insights exist for its stability under acidic or basic conditions?

- Methodological Answer :

- Acidic Hydrolysis : The Boc group is labile in TFA/DCM (1:1 v/v), releasing the free amine. Monitor by ¹H NMR for tert-butyl signal disappearance (δ 1.4 ppm) .

- Basic Conditions : Carbamate bonds may hydrolyze in NaOH/MeOH (1 M, reflux). Conduct pH-dependent stability studies (pH 3–11) using LC-MS to identify degradation products .

- Contradiction Note : Some analogs show unexpected stability in mild base due to steric hindrance from the tert-butyl group—validate via controlled experiments .

Q. How can computational modeling predict its interactions with biological targets (e.g., enzymes)?

- Methodological Answer :

- Docking Studies : Use Schrödinger Maestro or AutoDock Vina to model binding to CYP450 isoforms (e.g., CYP3A4, as seen in tert-butyl carbamate inhibitors ). Focus on pyridine-thioether interactions with heme iron.

- MD Simulations : Run 100 ns simulations in GROMACS to assess conformational stability in binding pockets. Analyze RMSD and hydrogen-bonding networks .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported toxicity profiles of similar tert-butyl carbamates?

- Methodological Answer :

- Case Study : While some SDS documents classify analogs as non-hazardous (e.g., ), others note acute toxicity (). Re-evaluate via:

In vitro assays : Test cytotoxicity (MTT assay) in HEK293 or HepG2 cells.

Species Variability : Compare rodent vs. human metabolic data (e.g., CYP-mediated activation).

Impurity Analysis : Use HPLC to check for genotoxic impurities (e.g., alkylating agents) that may explain discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.